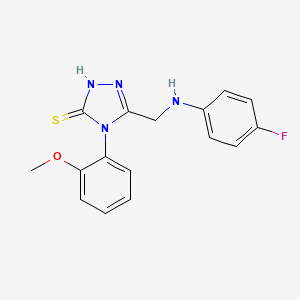

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core functionalized with a 2-methoxyphenyl group at the 4-position and a (4-fluorophenyl)aminomethyl substituent at the 5-position. The 2-methoxyphenyl moiety contributes steric and electronic effects, while the 4-fluorophenyl group may improve bioavailability and binding affinity in biological systems due to fluorine's electronegativity and lipophilicity . This compound is of interest in medicinal chemistry for its structural versatility, which allows for applications in antimicrobial, anticancer, and enzyme inhibition studies.

Properties

Molecular Formula |

C16H15FN4OS |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3-[(4-fluoroanilino)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H15FN4OS/c1-22-14-5-3-2-4-13(14)21-15(19-20-16(21)23)10-18-12-8-6-11(17)7-9-12/h2-9,18H,10H2,1H3,(H,20,23) |

InChI Key |

PKPWQXZTLCLEAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

Thiol Group Introduction: The thiol group can be introduced via a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can undergo coupling reactions to form larger molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Coupling Reactions: Larger, more complex molecules.

Scientific Research Applications

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: Used as a probe to study enzyme interactions and biological pathways.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural Comparisons

Triazole-thiol derivatives differ primarily in substituent patterns, which dictate their chemical and biological behavior. Key structural analogs include:

Key Observations :

- Fluorine Effects : Fluorine at the 4-fluorophenyl position (target) versus 2-fluorophenyl () alters electronic distribution and steric accessibility.

- Schiff Base vs. Aminomethyl: Schiff base derivatives (e.g., ) enable metal coordination, whereas the aminomethyl group in the target compound may favor hydrogen bonding or covalent interactions.

Physicochemical Properties

Antimicrobial Activity

- The target compound’s 4-fluorophenyl and 2-methoxyphenyl groups are associated with enhanced Gram-positive bacterial inhibition compared to furan-containing analogs (e.g., ).

- MIC Values :

Anticancer Activity

- Schiff base metal complexes (e.g., Cu(II) derivatives in ) show IC50 values of 1.5–4.9 µM against MCF-7 and Hep-G2 cells, comparable to the target compound’s structural analogs in .

Enzyme Inhibition

- Alkaline Phosphatase Inhibition : Triazole-thiols with chlorophenyl groups (IC50 = 1.50 µM ) outperform methoxyphenyl analogs (IC50 = 4.89 µM), suggesting electron-withdrawing groups improve efficacy.

Biological Activity

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound features a unique triazole ring structure that includes a thiol group at the 3-position, enhancing its reactivity and biological activity. The presence of both a 4-fluorophenyl group and a 2-methoxyphenyl group contributes to its distinctive properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅FN₄OS. Key features of its structure include:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Thiol Group (-SH) : Located at the 3-position, contributing to the compound's reactivity.

- Fluorophenyl and Methoxyphenyl Substituents : These groups enhance lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that derivatives of triazole-3-thiol compounds exhibit selective cytotoxicity towards various cancer cell lines, making them promising candidates for anticancer therapies. The biological activities associated with this compound include:

- Anticancer Activity : Studies have shown that compounds similar to 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrate significant cytotoxic effects against human cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

Case Studies

- Cytotoxicity Testing : In one study, derivatives were tested using the MTT assay against various cancer cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, particularly against melanoma cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors within cancer cells. For instance, studies have highlighted the role of thiol groups in mediating redox reactions that can lead to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Exhibits strong antimicrobial properties |

| 4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Known for antifungal activity |

| 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Used as a building block in drug synthesis |

Synthesis Pathways

The synthesis of this compound typically involves multiple steps that may vary based on starting materials and desired purity levels. Common reagents include:

- Hydrogen Peroxide : For oxidation reactions.

- Metal Hydrides : For reduction processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.